1,5-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene
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Overview
Description
1,5-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene is an aromatic compound characterized by the presence of multiple trifluoromethyl groups and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a benzene ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing trifluoromethyl groups makes the benzene ring more susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, often under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, typically under acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different functional groups replacing the trifluoromethyl groups .
Scientific Research Applications
1,5-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1,5-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with various molecular targets. The electron-withdrawing trifluoromethyl groups can influence the reactivity and binding affinity of the compound, making it a useful tool in studying enzyme inhibition and receptor binding. The pathways involved often include interactions with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)-5-bromobenzene: Another trifluoromethyl-substituted benzene derivative with different reactivity due to the presence of a bromine atom.
1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one: A compound with similar trifluoromethyl groups but a different overall structure and reactivity.
Uniqueness
1,5-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene is unique due to the combination of trifluoromethyl and trifluoromethylthio groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
Properties
Molecular Formula |
C9H2F10S |
---|---|
Molecular Weight |
332.16 g/mol |
IUPAC Name |
1-fluoro-2,4-bis(trifluoromethyl)-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-5-2-6(20-9(17,18)19)4(8(14,15)16)1-3(5)7(11,12)13/h1-2H |
InChI Key |
NQPYPQCNPPMDJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)SC(F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
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